5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a sulfonyl group and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized via a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclo[2.2.1]heptane structure.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Fluorination and Methoxylation: The aromatic ring can be functionalized with fluorine and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In medicinal chemistry, 5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has been studied for its potential as a pharmacophore in drug design. It has shown promise in the development of selective antagonists for chemokine receptors, which are targets for anti-cancer therapies .
Industry
The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes. It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as chemokine receptors. The compound binds to these receptors, inhibiting their activity and thereby exerting its biological effects. This interaction can disrupt signaling pathways involved in cancer metastasis, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure and are used in various chemical and pharmaceutical applications.
Fluorinated aromatic compounds: Compounds with fluorinated aromatic rings are known for their enhanced stability and reactivity.
Uniqueness
5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the combination of its bicyclic structure, sulfonyl group, and fluorinated aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c1-17-11-3-2-8(13)4-12(11)19(15,16)14-6-10-5-9(14)7-18-10/h2-4,9-10H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGJITCTZWOWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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